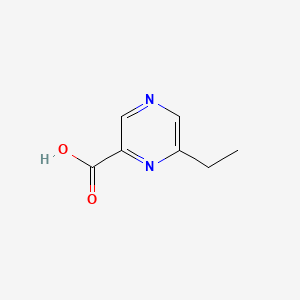

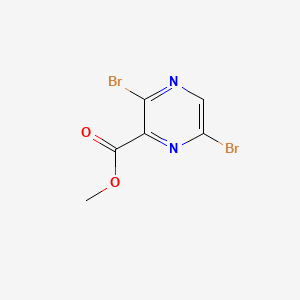

Methyl 3,6-dibromopyrazine-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 3,6-dibromopyrazine-2-carboxylate is a chemical compound with the formula C6H4Br2N2O2 . It is used as a biochemical for proteomics research and can serve as a synthetic intermediate in pharmaceutical chemistry .

Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES stringBrC1=NC=C(Br)N=C1C(OC)=O . The molecular weight of the compound is 295.92 . Physical And Chemical Properties Analysis

The compound is a solid . Its molecular formula is C6H4Br2N2O2 . The compound has a high GI absorption and is BBB permeant . It has a Log Po/w (iLOGP) of 1.94 and a consensus Log Po/w of 1.71 . The compound is soluble, with a Log S (ESOL) of -3.19 .Applications De Recherche Scientifique

Methyl 3-amino-2-pyrazinecarboxylate is used in synthesizing 3-aroylaminopyrazin-2-carboxylates, which are further converted into other compounds like 2-arylpyrazino[2,3-d][3,1]oxazin-4-ones and 2-arylpteridin-4-ones (Wamhoff & Kroth, 1994).

Methyl-6-aryl(hetaryl)-5-(2-furanoyl)-3,6-dihydrotetrazolo[1,5-a]pyrimidine-4-carboxylates, synthesized from methyl 2-furanoylpyruvate, aromatic aldehydes, and 5-aminotetrazole monohydrate, show hypoglycemic activity (Gein et al., 2016).

Methyl indole-3-carboxylate can be transformed into methyl 5,6-dibromoindole-3-carboxylate, which is a building block for synthesizing natural and non-natural 5,6-dibromoindole derivatives, including meridianin F and 5,6-dibromo-2'-demethylaplysinopsin (Parsons et al., 2011).

The electrochemical carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid, BMIMBF4, leads to the formation of 6-aminonicotinic acid, a process avoiding the use of volatile and toxic solvents and catalysts (Feng et al., 2010).

Rhodium(I)-catalyzed direct carboxylation of unactivated aryl C-H bond under atmospheric pressure of carbon dioxide, using chelation-assisted C-H activation, is another novel approach in carbon dioxide fixation (Mizuno et al., 2011).

Methyl 3-(triphenylphosphoranylideneamino)pyrazine-2-carboxylate has been synthesized and used in the preparation of 2,3-disubstituted pteridin-4(3H)-ones (Okawa et al., 1996).

Various pyridazine and pyrazine derivatives, such as methylated 6-hydroxypyridazine-3-carboxylic acid and its analogs, have been studied for their intermolecular interactions and lipophilicity (Katrusiak et al., 2011).

Ethyl 2-methyl-2,3-butadienoate acts as a 1,4-dipole synthon in a phosphine-catalyzed [4 + 2] annulation, leading to the synthesis of highly functionalized tetrahydropyridines (Zhu et al., 2003).

Safety and Hazards

Mécanisme D'action

Methyl 3,6-dibromopyrazine-2-carboxylate is a chemical compound with the molecular formula C6H4Br2N2O2 . Despite its potential applications in various fields, the detailed mechanism of action of this compound is not well-documented in the literature. This article aims to provide a comprehensive overview of the potential mechanism of action of this compound, based on the general principles of biochemistry and pharmacology.

Propriétés

IUPAC Name |

methyl 3,6-dibromopyrazine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2N2O2/c1-12-6(11)4-5(8)9-2-3(7)10-4/h2H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHKYQPNNVGHVOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=CN=C1Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40670382 |

Source

|

| Record name | Methyl 3,6-dibromopyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.92 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13301-04-7 |

Source

|

| Record name | Methyl 3,6-dibromopyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.